An In-depth Technical Guide to the Mechanism of Action of OVA Peptide (257-264) TFA
An In-depth Technical Guide to the Mechanism of Action of OVA Peptide (257-264) TFA
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ovalbumin peptide 257-264 (OVAp), with the sequence H-Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu-OH (SIINFEKL), is a paramount tool in immunological research, serving as a model class I-restricted peptide epitope.[1][2][3] This guide delineates the mechanism of action of SIINFEKL, its presentation by the Major Histocompatibility Complex (MHC) class I molecule H-2Kb, and the subsequent activation of CD8+ cytotoxic T lymphocytes (CTLs).[1][4] Furthermore, this document will address the role of Trifluoroacetic acid (TFA) as a counter-ion in synthetic peptides and provide an overview of key experimental protocols and quantitative data relevant to the study of this crucial epitope.
Introduction to OVA Peptide (257-264) (SIINFEKL)
Chicken ovalbumin (OVA) is a protein that serves as a model antigen in immunology due to its ability to elicit both humoral and cellular immune responses. The octapeptide SIINFEKL, corresponding to amino acid residues 257-264 of OVA, is an immunodominant epitope in C57BL/6 mice.[5][6] When presented by the MHC class I molecule H-2Kb, the SIINFEKL-H-2Kb complex is a potent activator of OVA-specific CD8+ T cells.[2][4] This makes SIINFEKL an invaluable reagent for studying antigen presentation, T-cell activation, and for the development of vaccines and immunotherapies.[5][6]
The Role of Trifluoroacetic Acid (TFA)
Synthetic peptides, including SIINFEKL, are commonly purified using reverse-phase high-performance liquid chromatography (RP-HPLC), where Trifluoroacetic acid (TFA) is used as an ion-pairing agent.[7][8] Consequently, the final lyophilized peptide product is often a TFA salt.[7] While TFA is effective for purification, residual amounts in the peptide preparation can influence experimental outcomes.[9][10] It has been reported that TFA can affect cell proliferation and may even elicit an immune response in vivo.[7][9] Therefore, for sensitive in vitro and in vivo studies, it is crucial to be aware of the potential effects of TFA or to consider using peptides where TFA has been exchanged for a more biologically compatible counter-ion, such as acetate or hydrochloride.[9]
Core Mechanism of Action: From Antigen Presentation to T-Cell Activation
The immunological activity of SIINFEKL is centered around its presentation on the surface of antigen-presenting cells (APCs) and its subsequent recognition by CD8+ T cells.[1][11]
MHC Class I Antigen Processing and Presentation Pathway
Endogenously synthesized proteins, such as viral or tumor antigens, are degraded into smaller peptides by the proteasome in the cytoplasm.[1] These peptides are then transported into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).[4] In the ER, peptides of optimal length (typically 8-10 amino acids) bind to newly synthesized MHC class I molecules.[1][11] The resulting peptide-MHC complex is then transported to the cell surface for presentation to CD8+ T cells.[1] Exogenously supplied SIINFEKL can also be loaded onto surface MHC class I molecules of certain cell types or be cross-presented by dendritic cells.
The process of SIINFEKL presentation by H-2Kb is a key event in the initiation of an adaptive immune response. The stability of the SIINFEKL-H-2Kb complex is a critical factor in determining the magnitude of the T-cell response.[11]
CD8+ T-Cell Recognition and Activation
CD8+ T cells express T-cell receptors (TCRs) that specifically recognize the peptide-MHC complex. The interaction between the TCR, the SIINFEKL-H-2Kb complex, and the CD8 co-receptor initiates a signaling cascade within the T cell, leading to its activation.[1] Activated CD8+ T cells, also known as cytotoxic T lymphocytes (CTLs), proliferate and differentiate into effector cells. These effector CTLs are capable of recognizing and killing target cells presenting the SIINFEKL-H-2Kb complex, such as virus-infected cells or tumor cells.[1] They achieve this by releasing cytotoxic granules containing perforin and granzymes, and by expressing death receptor ligands like FasL.
Quantitative Data
The interaction between SIINFEKL and H-2Kb, and the subsequent T-cell response, have been quantitatively characterized in numerous studies.
| Parameter | Value | Method | Reference |
| Binding Affinity (KD) | |||
| SIINFEKL to H-2Kb | ~5 nM | Surface Plasmon Resonance | [12] |
| Binding Half-Life (t1/2) | |||
| SIINFEKL-H-2Kb complex | ~6.5 hours | Cell-based decay assay | [12] |
| T-Cell Response | |||
| IFN-γ producing cells | Varies with stimulation conditions | ELISpot | [13] |
| % of CD8+ T cells producing IFN-γ | Varies with immunization protocol | Intracellular Cytokine Staining | [14][15] |
Key Experimental Protocols
SIINFEKL is widely used in a variety of immunological assays to assess antigen-specific T-cell responses.
MHC-Peptide Binding Assay
This assay measures the ability of a peptide to bind to a specific MHC molecule.
Protocol: Inhibition of Radiolabeled Peptide Binding [16]
-
Preparation of MHC Molecules: Purify H-2Kb molecules from cell lysates by affinity chromatography.
-
Radiolabeling of a Probe Peptide: Radiolabel a high-affinity probe peptide with ¹²⁵I using the chloramine-T method.
-
Competitive Binding: Incubate a constant amount of purified H-2Kb and radiolabeled probe peptide with varying concentrations of the test peptide (SIINFEKL).
-
Separation of Bound and Free Peptide: Separate the MHC-peptide complexes from free radiolabeled peptide using size exclusion chromatography.
-
Quantification: Measure the radioactivity in the fractions corresponding to the MHC-peptide complexes.
-
Data Analysis: Calculate the concentration of the test peptide that inhibits 50% of the binding of the radiolabeled probe peptide (IC₅₀).
ELISpot Assay
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the number of cytokine-secreting cells at the single-cell level.[13]
Protocol: IFN-γ ELISpot for SIINFEKL-Specific T-Cells [13][17]
-
Plate Coating: Coat a 96-well PVDF plate with an anti-IFN-γ capture antibody and incubate overnight at 4°C.
-
Cell Preparation: Isolate splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized or control animals.
-
Cell Stimulation: Add the prepared cells to the coated wells in the presence of SIINFEKL peptide (e.g., 1-10 µg/mL). Include a negative control (no peptide) and a positive control (e.g., PHA).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO₂.
-
Detection: Wash the plate and add a biotinylated anti-IFN-γ detection antibody. After incubation and washing, add streptavidin-alkaline phosphatase (ALP).
-
Spot Development: Add a substrate solution (e.g., BCIP/NBT) to develop colored spots, where each spot represents a single IFN-γ-secreting cell.
-
Analysis: Wash the plate, allow it to dry, and count the spots using an ELISpot reader.
Intracellular Cytokine Staining (ICS)
ICS followed by flow cytometry allows for the simultaneous identification of the phenotype of cytokine-producing cells and the quantification of multiple cytokines at the single-cell level.[18][19]
Protocol: ICS for IFN-γ in CD8+ T-Cells [20][21]
-
Cell Stimulation: Stimulate isolated splenocytes or PBMCs with SIINFEKL peptide for several hours in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Surface Staining: Stain the cells with fluorescently labeled antibodies against cell surface markers, such as CD3, CD8, and a viability dye.
-
Fixation and Permeabilization: Fix the cells with a formaldehyde-based buffer, followed by permeabilization with a saponin-based buffer.
-
Intracellular Staining: Stain the permeabilized cells with a fluorescently labeled antibody against IFN-γ.
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and analyze the data to determine the percentage of CD8+ T cells that are producing IFN-γ.
In Vivo Tumor Models
SIINFEKL is frequently used in preclinical cancer models to evaluate the efficacy of immunotherapies.[22][23]
Protocol: OVA-Expressing Tumor Challenge [14][15]
-
Tumor Cell Line: Use a tumor cell line that has been engineered to express ovalbumin (e.g., B16-OVA melanoma, E.G7-OVA lymphoma).
-
Tumor Implantation: Inject a known number of tumor cells subcutaneously or intravenously into C57BL/6 mice.
-
Immunization/Treatment: Immunize mice with a vaccine containing SIINFEKL or treat with an immunomodulatory agent.
-
Tumor Growth Monitoring: Measure tumor growth over time.
-
Immune Response Analysis: At the end of the experiment, isolate tumors, spleens, and lymph nodes to analyze the tumor-infiltrating lymphocytes and systemic anti-tumor immune responses using techniques like ELISpot and ICS.
Conclusion
The OVA peptide (257-264), SIINFEKL, remains an indispensable tool in immunology. Its well-defined interaction with the H-2Kb MHC class I molecule and the subsequent robust activation of CD8+ T cells provide a powerful system for dissecting the fundamental mechanisms of cellular immunity. A thorough understanding of its mechanism of action, coupled with standardized and quantitative experimental protocols, is essential for researchers and drug development professionals working to harness the power of the immune system to combat disease. The presence of TFA as a counter-ion in synthetic peptide preparations is an important consideration that should be addressed to ensure the reliability and reproducibility of experimental results.
References
- 1. Ova (257-264) - SIINFEKL cytotoxic T lymphocytes [genaxxon.com]
- 2. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
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- 4. medchemexpress.com [medchemexpress.com]
- 5. jpt.com [jpt.com]
- 6. OVA 257 264 peptide - SIINFEKL - SB-PEPTIDE - Ovalbumin peptide [sb-peptide.com]
- 7. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. genscript.com [genscript.com]
- 9. genscript.com [genscript.com]
- 10. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A SIINFEKL-Based System to Measure MHC Class I Antigen Presentation Efficiency and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oncotarget.com [oncotarget.com]
- 15. Adjuvant-free peptide vaccine targeting Clec9a on dendritic cells can induce robust antitumor immune response through Syk/IL-21 axis [thno.org]
- 16. Measurement of MHC/Peptide Interactions by Gel Filtration or Monoclonal Antibody Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ELISPOT protocol | Abcam [abcam.com]
- 18. Intracellular cytokine staining: How to get reliable data | Abcam [abcam.com]
- 19. lerner.ccf.org [lerner.ccf.org]
- 20. med.virginia.edu [med.virginia.edu]
- 21. anilocus.com [anilocus.com]
- 22. JCI Insight - Identification of epitopes in ovalbumin that provide insights for cancer neoepitopes [insight.jci.org]
- 23. spandidos-publications.com [spandidos-publications.com]
